Benzenediazonium tetrafluoroborate

Catalog No.
S621393
CAS No.
369-57-3
M.F
C6H5BF4N2
M. Wt
191.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenediazonium tetrafluoroborate

CAS Number

369-57-3

Product Name

Benzenediazonium tetrafluoroborate

IUPAC Name

benzenediazonium;tetrafluoroborate

Molecular Formula

C6H5BF4N2

Molecular Weight

191.92 g/mol

InChI

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1

InChI Key

JNCLVGMBRSKDED-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N

Synonyms

benzenediazonium, benzenediazonium chloride, benzenediazonium hexafluorophosphate (-1), benzenediazonium ion, benzenediazonium nitrate, benzenediazonium sulfate (1:1), benzenediazonium sulfate (2:1), benzenediazonium tetrafluoroborate, benzenediazonium tetrafluoroborate (-1), benzenediazonium tri-iodide, phenyldiazonium compounds

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N

Benzenediazonium tetrafluoroborate (BDTF) is a chemical compound with the formula C6H5N2BF4. It is a diazonium salt, which means it contains a positively charged diazonium ion (N=N+) and a counterion (tetrafluoroborate, BF4-). BDTF is a yellow to orange solid that is flammable, harmful if swallowed, and causes skin and eye irritation. PubChem:

Despite its hazardous nature, BDTF finds applications in various scientific research fields due to its unique properties:

Diazonium Coupling Reactions

BDTF undergoes diazonium coupling reactions with various aromatic compounds to form azo dyes. These dyes have diverse applications, including:

  • Biological stains: Azo dyes are used to stain cells and tissues in biological research, allowing for visualization under a microscope. ScienceDirect
  • Organic light-emitting diodes (OLEDs): Certain azo dyes show promising properties for use in OLEDs, a type of display technology.
  • Sensors: Azo dyes can be designed to change color in response to specific stimuli, making them useful for developing sensors for various applications. Royal Society of Chemistry

Surface Modification

BDTF can be used to modify the surface properties of various materials, such as:

  • Metals: BDTF can be used to create self-assembled monolayers on metal surfaces, which can improve adhesion, corrosion resistance, and other properties. American Chemical Society
  • Polymers: BDTF can be used to introduce functional groups onto polymer surfaces, enabling the attachment of other molecules or tailoring their properties for specific applications. Wiley Online Library

Other Applications

BDTF also finds use in other research areas, including:

  • Organic synthesis: BDTF can be used as a precursor for the synthesis of other organic compounds. ScienceDirect
  • Photochemistry: BDTF can be used to study the photochemical properties of diazonium ions. Royal Society of Chemistry

Benzenediazonium tetrafluoroborate is an organic compound represented by the formula C6H5N2BF4\text{C}_6\text{H}_5\text{N}_2\text{BF}_4. It is a salt formed from the diazonium cation and tetrafluoroborate anion. This compound appears as a colorless solid and is soluble in polar solvents. It is recognized as the parent member of aryldiazonium compounds, which are extensively utilized in organic chemistry due to their reactivity and ability to participate in various chemical transformations .

. These interactions can lead to the formation of hydrophobic layers on electrode surfaces, affecting current density and reactivity. For instance, at platinum electrodes, increasing concentrations of benzenediazonium tetrafluoroborate lead to notable changes in current behavior during cyclic voltammetry experiments .

The synthesis of benzenediazonium tetrafluoroborate typically involves two main steps:

  • Diazotization: Aniline reacts with nitrous acid (generated from sodium nitrite and hydrochloric acid) to form benzenediazonium chloride:
    C6H5NH2+HNO2+HCl[C6H5N2]Cl+2H2O\text{C}_6\text{H}_5\text{NH}_2+\text{HNO}_2+\text{HCl}\rightarrow [\text{C}_6\text{H}_5\text{N}_2]\text{Cl}+2\text{H}_2\text{O}
  • Salt Metathesis: The benzenediazonium chloride is then treated with tetrafluoroboric acid to yield benzenediazonium tetrafluoroborate:
    [C6H5N2]Cl+HBF4[C6H5N2]BF4+HCl[\text{C}_6\text{H}_5\text{N}_2]\text{Cl}+\text{HBF}_4\rightarrow [\text{C}_6\text{H}_5\text{N}_2]\text{BF}_4+\text{HCl}

This method is preferred because benzenediazonium tetrafluoroborate is more stable than its chloride counterpart, making it easier to handle and isolate .

Benzenediazonium tetrafluoroborate has several applications:

  • Dye Manufacturing: It plays a crucial role in the synthesis of azo dyes through diazo coupling reactions.
  • Organic Synthesis: The compound is used as an intermediate in various organic reactions, particularly in the formation of aryl derivatives.
  • Electrochemistry: It has been studied for its interactions with metal surfaces, revealing insights into adsorption and electrochemical reduction processes .

Benzenediazonium tetrafluoroborate shares similarities with other aryldiazonium salts but exhibits unique properties due to its tetrafluoroborate counterion. Here are some comparable compounds:

Compound NameFormulaUnique Features
Benzenediazonium chlorideC6H5N2Cl\text{C}_6\text{H}_5\text{N}_2\text{Cl}Less stable; more reactive and potentially explosive
4-Nitrobenzenediazonium tetrafluoroborateC6H4(NO2)N2BF4\text{C}_6\text{H}_4(\text{NO}_2)\text{N}_2\text{BF}_4Contains a nitro group; used in specific coupling reactions
Phenyl diazonium sulfateC6H5N2SO4\text{C}_6\text{H}_5\text{N}_2\text{SO}_4Different counterion; used in dye synthesis

Benzenediazonium tetrafluoroborate's stability makes it preferable for many synthetic applications compared to other diazonium salts, which may be less stable or more hazardous .

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (50%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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